1-(5-phenylpyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

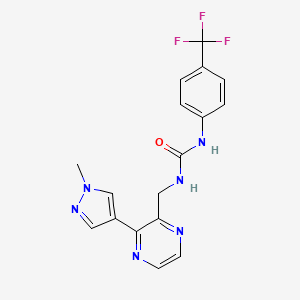

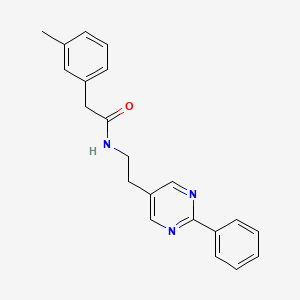

Pyrimidine is a basic structure that is found in many important molecules, including the nucleotides uracil, thymine, and cytosine which are components of DNA and RNA . Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

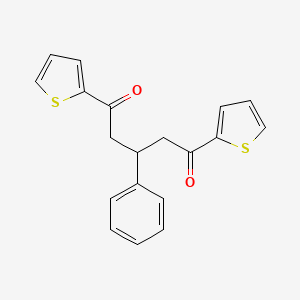

The synthesis of pyrimidine derivatives can be achieved through several methods. One common method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The pyrimidine ring itself is a six-membered ring with two nitrogen atoms and four carbon atoms .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with alkynes, (trimethylsilyl) acetylene, and α-methyl or α-methylene ketones .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their structure. For example, the melting point, boiling point, and solubility can all be influenced by the substituents attached to the pyrimidine ring .

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone in medicinal chemistry, serving as a scaffold for drug discovery . The compound’s structure allows for versatile modifications, making it a valuable precursor in the synthesis of various pharmacologically active agents. Its analogues have been explored for their potential in treating conditions such as cancer, microbial infections, and neurological disorders.

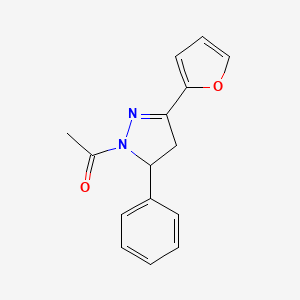

Synthesis of Heterocyclic Compounds

The quinoline core is integral to synthesizing a wide array of heterocyclic compounds, which are crucial in developing new pharmaceuticals . Researchers utilize the compound for synthesizing related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.

Antitumor Applications

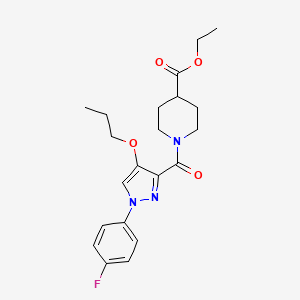

Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from quinoline analogues, have shown promise as antitumor scaffolds . These compounds have been the focus of recent studies due to their significant photophysical properties and potential as anticancer agents.

Enzymatic Inhibitory Activity

Compounds derived from quinoline have been investigated for their enzymatic inhibitory activity, which is a critical aspect of drug development . By inhibiting specific enzymes, these derivatives can be used to treat various diseases by interfering with the disease’s biochemical pathways.

Material Science

The photophysical properties of quinoline derivatives have attracted attention in material science. These properties can be harnessed in the development of new materials with potential applications in electronics and photonics .

Neuroprotective Properties

Some quinoline derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease . They may offer a therapeutic approach by protecting neuronal cells from damage or degeneration.

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their structure. Some pyrimidine derivatives may be harmful if swallowed, inhaled, or come into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Direcciones Futuras

Propiedades

IUPAC Name |

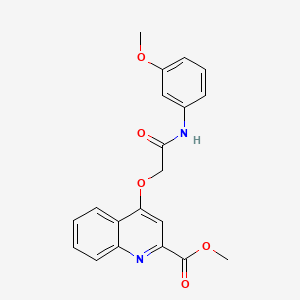

methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-25-14-7-5-6-13(10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-9-4-3-8-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHLICMVAQHYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)

![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)